
Vatinoxan hydrochloride
Übersicht
Beschreibung
Vatinoxanhydrochlorid ist eine chemische Verbindung, die für ihre Rolle als Alpha2-Adrenozeptorantagonist bekannt ist. Es wird häufig in der Veterinärmedizin eingesetzt, insbesondere in Kombination mit Medetomidinhydrochlorid, um die kardiovaskulären Nebenwirkungen von Alpha2-Adrenozeptoragonisten zu mindern. Diese Kombination wird unter dem Markennamen Zenalpha vermarktet und wird verwendet, um Hunde bei nicht-invasiven, nicht-schmerzhaften oder leicht schmerzhaften veterinärmedizinischen Eingriffen zu sedieren .
Vorbereitungsmethoden
Die Synthese von Vatinoxanhydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise:
Schritt 1: Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Schritt 2: Einführung von funktionellen Gruppen durch Substitutionsreaktionen.
Schritt 3: Reinigung und Umwandlung in die Hydrochloridsalzform.
Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen, einschließlich Temperatur, Druck und Verwendung von Katalysatoren. Hochleistungsflüssigchromatographie (HPLC) wird häufig eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Vatinoxanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Vatinoxanhydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Vatinoxan hydrochloride is known for its ability to mitigate some of the adverse effects associated with alpha-2 agonists. It does not significantly cross the blood-brain barrier, which allows it to reduce peripheral cardiovascular effects without compromising sedation levels. This unique property makes it particularly useful when combined with sedatives like medetomidine, as it helps maintain cardiovascular stability during procedures.
Clinical Applications
-
Sedation and Anesthesia
- Vatinoxan is commonly administered alongside medetomidine to enhance sedation while minimizing cardiovascular side effects such as bradycardia and hypotension. Studies have shown that the combination can produce effective sedation in dogs and other animals without significantly impacting heart rate or blood pressure .
- Pain Management
- Cardiovascular Stability
Case Studies and Experimental Research
- A study conducted on dogs demonstrated that the administration of medetomidine combined with vatinoxan resulted in a quicker recovery from sedation compared to medetomidine alone. The study noted that while sedation duration was slightly reduced, the overall quality of recovery was improved due to better cardiovascular management .
- In an experimental setup involving rats, vatinoxan was shown to alleviate metabolic side effects typically associated with alpha-2 agonists, such as hyperglycemia and diuresis, thus providing a safer profile for anesthetic protocols .
Stability Studies
Stability studies have indicated that this compound is sensitive to light exposure, which can affect its potency over time. Long-term stability assessments showed that under controlled conditions, vatinoxan maintained its efficacy within specified parameters, supporting a shelf-life of up to three years when stored appropriately .
Comparative Efficacy Table
Drug Combination | Sedation Quality | Cardiovascular Effects | Recovery Time |
---|---|---|---|
Medetomidine alone | Moderate | Bradycardia observed | Longer |
Medetomidine + Vatinoxan | High | Stable | Shorter |
Vatinoxan + Other Sedatives | Variable | Improved compared to alpha-2 agonists alone | Shorter |
Wirkmechanismus
Vatinoxan hydrochloride works by attaching to and blocking alpha2-adrenoceptors in the heart and blood vessels. This action minimizes the unwanted cardiovascular effects caused by alpha2-adrenoceptor agonists like medetomidine hydrochloride. By preventing the binding of agonists to these receptors, this compound helps maintain normal heart rate and blood pressure during sedation .
Vergleich Mit ähnlichen Verbindungen
Vatinoxanhydrochlorid ist unter den Alpha2-Adrenozeptorantagonisten aufgrund seiner peripheren Selektivität einzigartig. Ähnliche Verbindungen umfassen:
Yohimbin: Ein weiterer Alpha2-Adrenozeptorantagonist, jedoch mit geringerer Selektivität für periphere Rezeptoren.
Atipamezol: Wird verwendet, um die Wirkung von Alpha2-Adrenozeptoragonisten umzukehren, hat aber ein anderes pharmakokinetisches Profil.
Im Vergleich zu diesen Verbindungen bietet Vatinoxanhydrochlorid ein besseres Sicherheitsprofil und eine bessere Wirksamkeit in Kombination mit Medetomidinhydrochlorid, was es zu einer bevorzugten Wahl in der Veterinärmedizin macht .
Biologische Aktivität
Vatinoxan hydrochloride, also known as MK-467, is a selective α2-adrenoceptor antagonist primarily used in veterinary medicine to counteract the sedative effects of α2-adrenoceptor agonists like medetomidine. Its unique pharmacological profile allows it to mitigate cardiovascular and respiratory side effects while maintaining sedation levels. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical applications.
Vatinoxan selectively antagonizes α2-adrenoceptors, particularly in peripheral tissues, which limits its central nervous system penetration due to its hydrophilic nature. This selectivity is crucial as it allows vatinoxan to reverse undesirable effects such as cardiovascular depression associated with medetomidine administration without significantly altering sedation levels .
Key Actions:
- Reversal of Sedation : Vatinoxan facilitates faster recovery from sedation induced by medetomidine by increasing drug clearance and improving peripheral perfusion .
- Cardiovascular Effects : It alleviates bradycardia and hypotension caused by α2-agonist administration, making it a valuable adjunct in anesthesia protocols .
Pharmacokinetics
The pharmacokinetic profile of vatinoxan indicates rapid absorption and significant alterations in the pharmacodynamics of co-administered sedatives. Following intramuscular injection, vatinoxan achieves peak plasma concentrations within approximately 17.5 minutes, while dexmedetomidine peaks at about 12.6 minutes .
Table 1: Pharmacokinetic Parameters of Vatinoxan and Dexmedetomidine
Parameter | Vatinoxan (HCl) | Dexmedetomidine |
---|---|---|
Peak Plasma Concentration (min) | 17.5 ± 7.4 | 12.6 ± 4.7 |
Volume of Distribution | Increased | High (85-90% protein binding) |
Clearance | Doubled with co-administration | Standard clearance |
Clinical Applications
Vatinoxan has been studied extensively in veterinary contexts, particularly in dogs undergoing procedures requiring sedation. A multi-center clinical study involving 223 dogs demonstrated that vatinoxan effectively reduced the duration of sedation without compromising safety .
Case Study: Vatinoxan in Dogs
In a controlled study comparing vatinoxan with dexmedetomidine alone:
- Sedation Onset : Average onset time was similar between groups.
- Recovery Time : The test group (with vatinoxan) showed a significant reduction in recovery time compared to the control group.
- Adverse Effects : Transient adverse reactions were noted but resolved without treatment, indicating a favorable safety profile .
Comparative Studies
Research comparing vatinoxan's effects across different species has highlighted its consistent efficacy in maintaining cardiovascular stability while providing sedation. For instance, studies conducted on sheep and goats demonstrated that vatinoxan mitigated the cardiovascular impacts typically seen with high doses of medetomidine .
Table 2: Cardiovascular Parameters Post-Vatinoxan Administration in Sheep and Goats
Variable | Baseline | 15 min Post-Administration | 30 min Post-Administration |
---|---|---|---|
Heart Rate (bpm) | 140–240 | Decreased significantly | Stabilized |
Mean Arterial Pressure (MAP) | Normal range | Decreased | Returned to baseline |
Eigenschaften
IUPAC Name |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOWVIYZQWJHT-VASSOYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926749 | |
Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130466-38-5 | |
Record name | Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130466-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATINOXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.